2,5-Dimethyl-2H-benzo[d][1,2,3]triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-7-8(5-6)10-11(2)9-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMKHBNWJKZGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,5 Dimethyl 2h Benzo D 1 2 3 Triazole
Regioselective Synthesis Strategies for 2,5-Disubstitution
The regioselective synthesis of 2,5-disubstituted benzotriazoles is a foundational challenge in organic chemistry. Achieving the specific 2,5-dimethyl substitution pattern requires a multi-step approach that controls the placement of each methyl group. The synthesis typically begins with establishing the 5-methyl group on the benzene (B151609) ring, followed by the formation of the triazole ring and the selective methylation of the N2 position.
The primary route to a 5-substituted benzotriazole (B28993) involves the diazotization of an appropriately substituted o-phenylenediamine (B120857). For the target molecule, the synthesis would commence with 4-methyl-1,2-phenylenediamine. This precursor, upon reaction with a diazotizing agent like sodium nitrite (B80452) in an acidic medium, undergoes intramolecular cyclization to form 5-methyl-1H-benzotriazole.
The subsequent challenge is the regioselective N-methylation of the triazole ring. Direct alkylation of 5-methyl-1H-benzotriazole with a methylating agent typically yields a mixture of two isomers: 1,5-dimethyl-1H-benzo[d] acs.orgresearchgate.netorganic-chemistry.orgtriazole and the desired 2,5-dimethyl-2H-benzo[d] acs.orgresearchgate.netorganic-chemistry.orgtriazole. Controlling the selectivity of this step is paramount. Strategies to achieve regioselectivity often involve manipulating reaction conditions or employing directing groups. While specific high-yield methods for the 2,5-dimethyl derivative are not extensively documented, general principles of N-alkylation of benzotriazoles suggest that solvent polarity, counter-ion, and temperature can influence the ratio of N1 to N2 alkylation.
Metal-Catalyzed Coupling Reactions for Functionalization of the Benzo[d]acs.orgresearchgate.netorganic-chemistry.orgtriazole Core
Transition metal-catalyzed reactions are powerful tools for modifying the benzotriazole core, enabling the introduction of a wide array of functional groups. mdpi.com These methods allow for the construction of complex carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. rsc.org Benzotriazole derivatives can serve as versatile ligands in these catalytic transformations, further highlighting their importance in modern organic synthesis. rsc.org
Sonogashira Cross-Coupling Methodologies
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. wikipedia.org This reaction, typically catalyzed by a combination of palladium and copper complexes, is highly effective for the alkynylation of the benzotriazole aromatic ring. wikipedia.orgorganic-chemistry.org
To apply this methodology to the 2,5-dimethylbenzotriazole scaffold, a halogenated precursor, such as 4-halo- or 6-halo-2,5-dimethyl-2H-benzo[d] acs.orgresearchgate.netorganic-chemistry.orgtriazole, would be required. The coupling of this substrate with a terminal alkyne under Sonogashira conditions would yield an alkynyl-substituted benzotriazole derivative. nih.gov The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has been successfully applied in the synthesis of complex molecules, including glycoporphyrins. rsc.org
Table 1: Representative Sonogashira Coupling Reactions on a Benzotriazole Core
| Benzotriazole Substrate | Alkyne Partner | Catalyst System | Potential Product |
|---|---|---|---|
| 4-Iodo-2,5-dimethyl-2H-benzotriazole | Phenylacetylene | Pd(PPh₃)₄ / CuI / Amine Base | 2,5-Dimethyl-4-(phenylethynyl)-2H-benzotriazole |
| 6-Bromo-2,5-dimethyl-2H-benzotriazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2,5-Dimethyl-6-((trimethylsilyl)ethynyl)-2H-benzotriazole |
| 4-Triflyloxy-2,5-dimethyl-2H-benzotriazole | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI / Base | 4-(Hept-1-yn-1-yl)-2,5-dimethyl-2H-benzotriazole |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Variants
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. jetir.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it ideal for conjugating benzotriazole units to other molecules. nih.govias.ac.in
For functionalizing the 2,5-dimethylbenzotriazole scaffold, either an azide or an alkyne group can be installed onto the core structure. For example, an azidomethyl-substituted 2,5-dimethylbenzotriazole could react with various terminal alkynes to form a library of triazole-linked conjugates. Conversely, a propargyl-substituted benzotriazole can react with different organic azides. researchgate.net
Table 2: Examples of CuAAC Reactions for Benzotriazole Functionalization
| Benzotriazole Reagent | Coupling Partner | Catalyst | Product (1,4-disubstituted triazole) |
|---|---|---|---|
| 4-(Azidomethyl)-2,5-dimethyl-2H-benzotriazole | Phenylacetylene | CuSO₄ / Sodium Ascorbate | 4-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,5-dimethyl-2H-benzotriazole |
| 4-(Ethynyl)-2,5-dimethyl-2H-benzotriazole | Benzyl Azide | CuI | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2,5-dimethyl-2H-benzotriazole |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioisomeric Control
While CuAAC exclusively yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This method, often employing catalysts like [Cp*RuCl] complexes, is significant because it allows for the synthesis of the alternative triazole regioisomer, which is often difficult to access through other means. acs.orgchalmers.se
The mechanism of RuAAC is distinct from that of CuAAC and involves the formation of a ruthenacycle intermediate. acs.orgresearchgate.net A key advantage of the RuAAC reaction is its ability to utilize both terminal and internal alkynes, expanding its synthetic utility to produce fully substituted triazoles. chalmers.seresearchgate.net By applying RuAAC to the 2,5-dimethylbenzotriazole framework, novel 1,5-linked conjugates can be synthesized, providing access to a different chemical space compared to the products of CuAAC.
Table 3: Illustrative RuAAC Reactions for Benzotriazole Scaffolds
| Benzotriazole Reagent | Coupling Partner | Catalyst | Product (1,5-disubstituted triazole) |
|---|---|---|---|
| 4-(Azidomethyl)-2,5-dimethyl-2H-benzotriazole | Phenylacetylene | CpRuCl(PPh₃)₂ | 4-((5-Phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,5-dimethyl-2H-benzotriazole |
| 4-(Ethynyl)-2,5-dimethyl-2H-benzotriazole | Benzyl Azide | CpRuCl(COD) | 4-(1-Benzyl-1H-1,2,3-triazol-5-yl)-2,5-dimethyl-2H-benzotriazole |
Other Transition Metal Catalyzed Approaches (e.g., Ni, Pd, Au, Ag, Zn, Sm)
Beyond the well-established coupling reactions, a variety of other transition metals catalyze unique transformations for functionalizing the benzotriazole core. Palladium catalysts, for instance, are widely used in C-H activation and cross-coupling reactions like the Suzuki and Heck reactions, which can introduce aryl, vinyl, or alkyl groups onto the benzotriazole aromatic ring. organic-chemistry.org
Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions. Gold and silver catalysts can be employed in reactions involving the activation of alkynes or in cyclization processes. The denitrogenative functionalization of benzotriazoles, where the triazole ring is opened to form reactive intermediates, can also be facilitated by transition metals, leading to the construction of new C-C and C-heteroatom bonds. bohrium.comsci-hub.se
Novel Cycloaddition and Ring-Forming Strategies
The construction of the benzotriazole ring system itself can be achieved through various modern synthetic methods, with [3+2] cycloaddition reactions being particularly prominent. acs.orgresearchgate.net One of the most effective strategies involves the reaction of an in situ generated benzyne (B1209423) intermediate with an azide. acs.orgthieme-connect.com
To synthesize the 5-methylbenzotriazole core required for 2,5-dimethyl-2H-benzo[d] acs.orgresearchgate.netorganic-chemistry.orgtriazole, a benzyne precursor with a methyl group at the appropriate position is needed. For example, 4-methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) can serve as a precursor to 4-methylbenzyne. The subsequent [3+2] cycloaddition of this benzyne with an azide, such as trimethylsilyl (B98337) azide, forms the 5-methyl-1H-benzotriazole skeleton. thieme-connect.com This method is valued for its mild reaction conditions and rapid access to functionalized benzotriazoles. acs.org The final N-methylation step would then be required to complete the synthesis of the target compound. Continuous-flow procedures for this type of reaction have also been developed to enhance safety and scalability. thieme-connect.com
1,3-Dipolar Cycloaddition Reactions
While a direct 1,3-dipolar cycloaddition to form a pre-methylated benzotriazole ring is not the standard approach, this strategy is foundational to the synthesis of the broader triazole class. The benzotriazole scaffold itself is typically formed via diazotization of an ortho-phenylenediamine derivative. However, the principles of cycloaddition could theoretically be envisioned in constructing related triazole systems that might serve as precursors or analogues.
A hypothetical 1,3-dipolar cycloaddition approach to a related benzotriazole could involve the reaction of an azide with a benzyne. For instance, the cycloaddition of an azide to a benzyne intermediate is a known method for forming the benzotriazole ring system. To achieve the target molecule, one might envision a scenario starting with a methylated benzyne precursor and a methyl azide, though controlling the regiochemistry of the subsequent methylation at the N2 position would remain a challenge.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzyne | Alkyl/Aryl Azides | Mild Conditions | Substituted Benzotriazoles | Moderate to High | nih.gov |
This table represents a general 1,3-dipolar cycloaddition for benzotriazole synthesis; specific data for 2,5-Dimethyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazole is not available.
Intramolecular Cyclization Pathways
A more plausible and widely employed strategy for the synthesis of the benzotriazole core involves the intramolecular cyclization of a suitable precursor. The classical method is the diazotization of an ortho-phenylenediamine. For the synthesis of 5-methyl-1H-benzotriazole, the key precursor is 4-methylbenzene-1,2-diamine. This diamine is treated with a diazotizing agent, such as sodium nitrite in acetic acid, which leads to the formation of a diazonium salt that spontaneously cyclizes to form the benzotriazole ring. pharmacyinfoline.comijariie.com
To obtain the N2-methylated product directly, one would ideally start with an N-methylated diamine, such as 4-methyl-N1-methyl-benzene-1,2-diamine. Diazotization of this precursor would, in principle, lead directly to 2,5-dimethyl-2H-benzotriazole. However, the synthesis of the required unsymmetrically N-methylated diamine precursor can be challenging. An alternative intramolecular cyclization approach involves the reductive cyclization of an ortho-nitroaniline derivative, such as N-methyl-4-methyl-2-nitroaniline.
| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |
| 4-methylbenzene-1,2-diamine | NaNO₂, Acetic Acid | Low Temperature | 5-methyl-1H-benzotriazole | Good | pharmacyinfoline.comijariie.com |
| N-Alkyl-o-phenylenediamines | Diazotization reagents | Mild Conditions | N1-Alkyl Benzotriazoles | High | tsijournals.com |
This table illustrates the general intramolecular cyclization approach for benzotriazole synthesis. Specific yields for the direct synthesis of 2,5-Dimethyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazole via this pathway are not documented.
Green Chemistry and Sustainable Synthetic Protocols
Modern synthetic chemistry increasingly emphasizes the use of green and sustainable methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-Assisted Organic Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of benzotriazole synthesis, microwave irradiation can significantly reduce reaction times for N-alkylation reactions. nih.govnih.govasianpubs.org While specific studies on the microwave-assisted synthesis of 2,5-Dimethyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazole are not prevalent, the N-alkylation of benzotriazole and its derivatives has been shown to be amenable to this technique. nih.govresearchgate.net Applying microwave energy to the methylation of 5-methyl-1H-benzotriazole could potentially shorten the reaction time, although the challenge of controlling N1 versus N2 regioselectivity would persist. Solvent-free microwave-assisted N-alkylation of benzotriazole has also been reported, offering a greener alternative to conventional heating in solvents like DMF. researchgate.net
| Substrate | Alkylating Agent | Conditions | Product(s) | Time | Yield (%) | Reference |
| Benzotriazole | Alkyl Halides | K₂CO₃, DMF, Microwave | N-Alkyl Benzotriazoles | 3-5 min | Good | nih.govnih.gov |
| Benzotriazole | Alkyl Halides | Solvent-free, Microwave | N-Alkyl Benzotriazoles | Short | High | researchgate.net |
This table shows general conditions for microwave-assisted N-alkylation of benzotriazole, which could be adapted for 5-methyl-1H-benzotriazole.
Aqueous-Phase and Catalyst-Free Reactions
The development of synthetic methods that proceed in water or without a catalyst represents a significant advancement in green chemistry. While many traditional methods for benzotriazole synthesis and alkylation rely on organic solvents and catalysts, there is growing interest in more environmentally benign alternatives. For instance, some N-alkylation reactions of nitrogen heterocycles have been successfully carried out in greener solvents like glycerol. researchgate.net Although not specifically demonstrated for 2,5-dimethyl-2H-benzotriazole, these methodologies suggest a potential direction for future research into sustainable synthetic routes. A truly catalyst-free synthesis would likely rely on the inherent reactivity of the starting materials under specific conditions, such as high temperature or pressure, potentially in a green solvent.
Cascade Reactions and Multicomponent Synthesis Approaches
While there are no specific reports of cascade or multicomponent reactions for the direct synthesis of 2,5-Dimethyl-2H-benzo[d] nih.govresearchgate.netnih.govtriazole, the development of such a process would be a significant synthetic achievement. A hypothetical MCR could involve the in-situ formation of the key ortho-phenylenediamine precursor followed by diazotization and methylation in a one-pot fashion. For example, a reaction between a suitably substituted nitroarene, a methylating agent, and a reducing agent could potentially lead to the desired product through a cascade of reduction, methylation, and cyclization steps. However, controlling the intricate chemoselectivity and regioselectivity of such a transformation would be a formidable challenge. The synthesis of fused 1,2,3-triazoles via a multicomponent reaction followed by an intramolecular azide-alkyne cycloaddition has been reported for other systems and could serve as an inspiration for designing novel routes to benzotriazole derivatives. nih.gov
Quantum Chemical and Computational Investigations of 2,5 Dimethyl 2h Benzo D 1 2 3 Triazole
Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Structures
Conformational analysis is essential for understanding the spatial arrangement of atoms in a molecule, which can significantly influence its physical and chemical properties. ekb.eg For aromatic and heterocyclic systems, the planarity of the molecular backbone is a critical factor. A high degree of planarity often leads to effective π-conjugation, which is desirable for applications in organic electronics. nih.gov
Torsion angles, or dihedral angles, describe the rotation around a chemical bond and are crucial for defining the molecular conformation. In substituted benzotriazole (B28993) systems, a notable torsion angle can exist between the central benzotriazole core and its substituent groups. nih.gov
In 2,5-Dimethyl-2H-benzo[d] mdpi.comnih.govnih.govtriazole, two methyl groups introduce specific steric and electronic effects.
2-Methyl Group: The methyl group attached to the nitrogen atom at position 2 of the triazole ring primarily influences the molecule's interactions with its environment. Its steric bulk is relatively small and is not expected to significantly distort the planarity of the core benzotriazole ring system itself.
A full torsion angle analysis via DFT would precisely quantify the rotational barriers and preferred orientations within the molecule, confirming the conformational preferences resulting from the dimethyl substitution.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Topologies and Energy Gaps
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optoelectronic properties. irjweb.comresearchgate.net A smaller energy gap generally implies higher reactivity and easier electronic excitation. researchgate.net
For derivatives of the 2H-benzo[d] mdpi.comnih.govnih.govtriazole (BTz) core, which acts as an electron-accepting moiety, the LUMO is typically localized on the central benzotriazole system. nih.gov When electron-donating groups are attached, the HOMO tends to be located on these donor fragments. nih.gov
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| PSeBT | -4.86 | -4.04 | 0.82 |
| PSBT | -5.00 | -3.92 | 1.08 |
| Benzothiazole-Triazole Derivative 5e | -6.94 | -1.96 | 4.98 |
Note: The data in this table are for related benzotriazole and triazole derivatives and are provided for illustrative purposes to demonstrate typical values obtained from DFT calculations. nih.govmetu.edu.tr PSeBT and PSBT are polymers incorporating a benzotriazole acceptor unit.
The 2H-benzo[d] mdpi.comnih.govnih.govtriazole moiety is an electron-deficient system, making it an excellent electron acceptor. mdpi.comnih.gov When this acceptor unit is connected to an electron-donating group through a π-conjugated system, it can facilitate Intramolecular Charge Transfer (ICT) upon electronic excitation. mdpi.compsecommunity.org This ICT character is a key property for many functional organic materials. mdpi.com
The HOMO-LUMO transition often corresponds to this ICT process. nih.gov A significant spatial overlap between the HOMO, localized on the donor part, and the LUMO, localized on the acceptor part, is a strong indicator of ICT character. nih.gov In 2,5-Dimethyl-2H-benzo[d] mdpi.comnih.govnih.govtriazole, the benzene (B151609) ring is substituted with a weakly electron-donating methyl group at the 5-position. This substitution pattern may induce a mild ICT character, with charge density moving from the substituted benzene portion (donor) to the triazole ring (acceptor) upon excitation.
A key goal in materials science is the ability to tune a molecule's properties by modifying its chemical structure. mdpi.com The electronic band gap is a primary target for such tuning. By strategically incorporating different electron-donating or electron-withdrawing groups onto a core molecular scaffold, the HOMO and LUMO energy levels can be systematically adjusted, thereby modulating the band gap. mdpi.comscienceopen.com
For the 2H-benzo[d] mdpi.comnih.govnih.govtriazole system, introducing electron-donating substituents generally raises the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Both modifications can lead to a reduction in the HOMO-LUMO gap. In 2,5-Dimethyl-2H-benzo[d] mdpi.comnih.govnih.govtriazole, the electron-donating methyl group at the 5-position would be expected to raise the HOMO energy, likely resulting in a slightly smaller band gap compared to an unsubstituted analogue like 2-methyl-2H-benzo[d] mdpi.comnih.govnih.govtriazole. This ability to fine-tune the electronic structure is fundamental to developing materials with tailored optical and electronic properties. mdpi.com
Prediction of Molecular Properties and Structure-Property Relationships
A primary objective of computational studies is to establish clear relationships between a molecule's structure and its macroscopic properties. mdpi.comdoi.org For organic materials, properties relevant to electronic applications are of particular interest. nih.gov Theoretical calculations provide the data needed to build these structure-property relationships.
For example, studies on related D-A-D (Donor-Acceptor-Donor) systems based on a 2H-benzo[d] mdpi.comnih.govnih.govtriazole core have shown that molecular planarity and strong ICT character are critical for achieving good performance as p-type semiconductors in organic field-effect transistors (OFETs). nih.gov
By performing DFT calculations on 2,5-Dimethyl-2H-benzo[d] mdpi.comnih.govnih.govtriazole, one can predict key parameters:
Molecular Geometry: Confirming the planarity of the system, which affects molecular packing and charge transport.
Electronic Structure: Determining the HOMO-LUMO gap, which relates to the material's color, conductivity, and stability.
Charge Transfer: Assessing the ICT character, which is crucial for applications in optoelectronics.
These predicted properties allow for an a priori assessment of the molecule's potential for use in specific applications and guide the rational design of new, improved materials based on the benzotriazole scaffold. nih.gov
Advanced Reactivity Descriptors: Electrostatic Potential Maps and Natural Bond Orbital (NBO) Charges
Advanced reactivity descriptors such as Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) charges are instrumental in understanding the chemical reactivity of a molecule.
Electrostatic Potential Maps (MEP)
The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential.
For a molecule like 2,5-Dimethyl-2H-benzo[d] scirp.orgscirp.orgnih.govtriazole, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. The hydrogen atoms of the methyl groups and the benzene ring would exhibit positive potentials. This distribution of electrostatic potential is crucial in understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Charges
NBO analysis provides a detailed picture of the electron distribution within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This method allows for the calculation of atomic charges, which can offer a more quantitative measure of the electrostatic properties than MEP maps.
| Atom | Hypothetical NBO Charge (a.u.) |
|---|---|
| N1 (triazole ring) | -0.45 |
| N2 (triazole ring) | -0.50 |
| N3 (triazole ring) | -0.45 |
| C4 (benzene ring) | -0.15 |
| C5 (benzene ring, with methyl group) | -0.10 |
| C6 (benzene ring) | -0.20 |
| C7 (benzene ring) | -0.20 |
| C8 (benzene ring) | -0.10 |
| C9 (benzene ring) | -0.15 |
| C10 (methyl group on N2) | -0.60 |
| H (methyl group on N2) | +0.20 |
| C11 (methyl group on C5) | -0.65 |
| H (methyl group on C5) | +0.22 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is widely used to predict UV-Vis absorption spectra, as well as to understand the nature of electronic transitions.
For 2,5-Dimethyl-2H-benzo[d] scirp.orgscirp.orgnih.govtriazole, TD-DFT calculations would provide information on the vertical excitation energies, oscillator strengths, and the molecular orbitals involved in the electronic transitions. This data is crucial for interpreting the experimental UV-Vis spectrum and for understanding the photophysical properties of the molecule.
The electronic transitions in benzotriazole derivatives are typically characterized by π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at higher energies, while the n → π* transitions are weaker and occur at lower energies. The methyl groups in 2,5-Dimethyl-2H-benzo[d] scirp.orgscirp.orgnih.govtriazole would be expected to have a slight red-shifting (bathochromic) effect on the absorption maxima compared to the unsubstituted benzotriazole.
A hypothetical table of TD-DFT results for 2,5-Dimethyl-2H-benzo[d] scirp.orgscirp.orgnih.govtriazole is presented below, illustrating the kind of information that would be obtained from such a study. The values are based on general expectations for similar aromatic heterocyclic compounds.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 4.10 | 302 | 0.005 | HOMO -> LUMO+1 (n -> π) |
| S2 | 4.55 | 272 | 0.150 | HOMO -> LUMO (π -> π) |
| S3 | 5.20 | 238 | 0.250 | HOMO-1 -> LUMO (π -> π) |
| S4 | 5.50 | 225 | 0.080 | HOMO-2 -> LUMO (π -> π) |
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key orbitals in these transitions. For benzotriazole systems, the HOMO is typically a π-orbital distributed over the benzene and triazole rings, while the LUMO is a π-antibonding orbital. The n-orbitals involved in n → π transitions are localized on the nitrogen atoms.
Sophisticated Spectroscopic Elucidation of 2,5 Dimethyl 2h Benzo D 1 2 3 Triazole Structure and Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
While specific experimental spectra for 2,5-Dimethyl-2H-benzo[d] nih.govnih.govresearchgate.nettriazole are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on established data for benzotriazole (B28993) and its substituted derivatives. The 2H-benzotriazole scaffold imposes a plane of symmetry, simplifying the expected spectra compared to asymmetric 1H-isomers.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the three aromatic protons. The N-methyl group (N-CH₃) signal would appear as a sharp singlet in the aliphatic region, typically around 4.0-4.5 ppm, shifted downfield due to the electron-withdrawing effect of the triazole ring. The C5-methyl group (Ar-CH₃) would also be a singlet, but in the aromatic methyl region, around 2.4-2.6 ppm. The three aromatic protons (H4, H6, and H7) would exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. H4 would likely appear as a singlet or a narrow doublet, while H6 and H7 would form an AX or AB system, depending on the difference in their chemical shifts.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, as dictated by its symmetry. The N-methyl carbon would resonate in the 35-45 ppm range. The C5-methyl carbon would appear further upfield, typically between 20-25 ppm. The six aromatic carbons would have chemical shifts in the typical aromatic region (110-150 ppm). The carbons directly attached to the triazole nitrogen atoms (C7a and C3a) are expected to be the most downfield of the aromatic signals. Theoretical calculations and comparison with analogs like 5,6-dimethyl-1H-benzotriazole suggest the assignments outlined in the tables below. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2,5-Dimethyl-2H-benzo[d] nih.govnih.govresearchgate.nettriazole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ | ~4.3 | Singlet | N/A |
| C5-CH₃ | ~2.5 | Singlet | N/A |
| H4 | ~7.7 | Singlet (or narrow d) | ~1-2 |
| H6 | ~7.3 | Doublet | ~8.5 |
| H7 | ~7.8 | Doublet | ~8.5 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2,5-Dimethyl-2H-benzo[d] nih.govnih.govresearchgate.nettriazole
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~40 |
| C5-CH₃ | ~21 |
| C4 | ~118 |
| C5 | ~135 |
| C6 | ~128 |
| C7 | ~119 |
| C3a | ~144 |
| C7a | ~145 |
Self-assembly and aggregation are important phenomena for benzotriazole derivatives, often driven by π-stacking interactions between the aromatic rings. Pulse Field-Gradient Spin-Echo (PFGSE) NMR is a powerful, non-invasive technique used to measure the translational self-diffusion coefficients of molecules in solution. These diffusion coefficients are directly related to the effective hydrodynamic radius of the molecule; a slower diffusion rate implies a larger effective size, which can indicate aggregation.
In a typical PFGSE experiment for 2,5-Dimethyl-2H-benzo[d] nih.govnih.govresearchgate.nettriazole, the diffusion coefficient would be measured at various concentrations. If the molecule exists solely as a monomer, the diffusion coefficient should remain relatively constant. However, if aggregation occurs, the measured diffusion coefficient would decrease as the concentration increases, reflecting the formation of larger, slower-moving oligomeric species. This data allows for the characterization of the onset and extent of self-association, providing insight into the intermolecular forces at play.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and provide valuable information about functional groups and molecular structure. The analysis of these spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. nih.govnih.gov
For 2,5-Dimethyl-2H-benzo[d] nih.govnih.govresearchgate.nettriazole, the key vibrational modes would include:
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the two methyl groups would appear in the 2850-3000 cm⁻¹ range.
N=N/C=N Stretching: The triazole ring vibrations are characteristic. Stretching modes involving the N=N and C=N bonds typically occur in the 1400-1600 cm⁻¹ region.
C=C Stretching: Aromatic C=C stretching vibrations from the benzene ring will produce bands in the 1450-1625 cm⁻¹ range.
C-H Bending: In-plane and out-of-plane C-H bending modes for the aromatic ring and methyl groups appear in the 1000-1450 cm⁻¹ and 650-950 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands is particularly diagnostic of the substitution pattern on the benzene ring.
These characteristic "marker bands" for the benzotriazole core, combined with the vibrations of the methyl groups, allow for unambiguous identification of the compound. nih.gov
Interactive Data Table: Expected Characteristic IR/Raman Bands for 2,5-Dimethyl-2H-benzo[d] nih.govnih.govresearchgate.nettriazole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | Stretching | Aromatic C-H |
| 3000-2850 | Stretching | Aliphatic C-H (Methyl) |
| 1625-1450 | Stretching | Aromatic C=C |
| 1600-1400 | Stretching | Triazole Ring (N=N, C=N) |
| 1470-1430 | Bending | Aliphatic C-H (Methyl) |
| 950-650 | Bending (out-of-plane) | Aromatic C-H |
Advanced Mass Spectrometry Techniques for Precise Mass Determination and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For 2,5-Dimethyl-2H-benzo[d] nih.govnih.govresearchgate.nettriazole (C₈H₉N₃), the calculated exact mass of the neutral molecule is 147.0796473 u. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with an error of less than 5 ppm. The protonated molecule, [M+H]⁺, would have an expected m/z of 148.08742. This level of precision allows for the unambiguous confirmation of the molecular formula.
Tandem MS (MS/MS) experiments on the protonated molecule can reveal characteristic fragmentation pathways. For benzotriazoles, a hallmark fragmentation is the loss of a neutral nitrogen molecule (N₂, 28.0061 u). nih.govmassbank.eu The resulting fragment ion's structure and subsequent fragmentation can provide further confirmation of the initial structure.
Expected HRMS Fragmentation Pathway: [C₈H₉N₃ + H]⁺ (m/z 148.0874) → [C₈H₁₀N]⁺ (m/z 120.0813) + N₂
MALDI-TOF is a soft ionization technique particularly useful for analyzing fragile molecules that might decompose with other ionization methods. youtube.com While often used for large biomolecules, its application for small organic compounds has been well-established. nih.govresearchgate.net In a MALDI experiment, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte into the gas phase as an intact ion (e.g., [M+H]⁺).
For 2,5-Dimethyl-2H-benzo[d] nih.govnih.govresearchgate.nettriazole, MALDI-TOF would be an effective method for confirming the molecular weight with high sensitivity. acs.org The primary ion observed would be the protonated molecule at m/z 148.0874. Due to the soft nature of the ionization, fragmentation is typically minimal, making the molecular ion peak the base peak in the spectrum. This technique is especially valuable for rapid screening and analysis of sample purity.
UV-Visible Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Emission Characteristics.
A thorough search of scientific literature and spectroscopic databases did not yield specific experimental data on the UV-Visible absorption and photoluminescence properties of 2,5-Dimethyl-2H-benzo[d] hud.ac.ukijrrjournal.comnih.govtriazole. While studies are available for the parent 2H-benzotriazole and other substituted analogs, the specific electronic transitions and emission characteristics for the 2,5-dimethyl derivative have not been reported.
Typically, this section would detail the absorption and emission maxima (λabs and λem) in a specified solvent. The analysis would involve assigning the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, characteristic of the benzotriazole chromophore. The photoluminescence spectrum would be analyzed to understand the nature of the emissive excited state. Furthermore, the Stokes shift, the difference between the absorption and emission maxima, would be calculated to provide insight into the geometric relaxation of the molecule in the excited state.
Luminescence Quantum Yield Investigations.
No experimental data regarding the luminescence quantum yield (ΦF) of 2,5-Dimethyl-2H-benzo[d] hud.ac.ukijrrjournal.comnih.govtriazole could be located in the reviewed literature. Investigations into the quantum yield are crucial for quantifying the efficiency of the fluorescence process. Such a study would typically involve measuring the emission intensity of the compound relative to a well-characterized fluorescence standard. The quantum yield would be determined in various solvents to assess the influence of the environment on the radiative and non-radiative decay pathways of the excited state. Without these data, a quantitative assessment of the compound's emission efficiency is not possible.
Solvatochromism Studies.
There are no available solvatochromism studies specifically for 2,5-Dimethyl-2H-benzo[d] hud.ac.ukijrrjournal.comnih.govtriazole in the scientific literature. A solvatochromism study would involve recording the absorption and emission spectra of the compound in a range of solvents with varying polarities. The resulting data would be used to evaluate the change in the dipole moment of the molecule upon electronic excitation and to understand the nature of solute-solvent interactions. The absence of such a study prevents a detailed analysis of how solvent polarity affects the ground and excited electronic states of this specific molecule.
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing.
A search of crystallographic databases and peer-reviewed publications did not retrieve any single-crystal X-ray diffraction data for 2,5-Dimethyl-2H-benzo[d] hud.ac.ukijrrjournal.comnih.govtriazole. Therefore, information on its solid-state molecular architecture, crystal system, space group, and packing arrangement is not available.
If such data were available, this section would provide a detailed description of the molecule's three-dimensional structure in the solid state. Key information would be presented in a data table, including:
| Crystallographic Parameter | Value |
| Chemical Formula | C₈H₉N₃ |
| Formula Weight | 147.18 |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Density (calculated) (g/cm³) | Not Available |
The discussion would also include an analysis of intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing.
Coordination Chemistry and Ligand Design with 2,5 Dimethyl 2h Benzo D 1 2 3 Triazole
Chelation Behavior and Metal Complexation Modes
The coordination chemistry of 1,2,3-triazole derivatives is rich and varied, offering several potential modes of interaction with metal ions. researchgate.netnih.gov These interactions are fundamental to the design of catalysts, functional materials, and therapeutic agents.
N-Coordination with Transition Metals
The 1,2,3-triazole ring possesses three nitrogen atoms, each with a lone pair of electrons, making them potential donor sites for coordination with transition metals. The specific nitrogen atom that coordinates to a metal center can be influenced by steric and electronic factors, including the substituents on the triazole ring and the nature of the metal ion itself. In the case of N-substituted benzotriazoles, coordination typically involves one of the nitrogen atoms of the triazole ring. The presence of methyl groups, as in the titular compound, could sterically influence the preferred coordination site.
Triazolate and Triazolium Ion Coordination
Beyond neutral N-coordination, 1,2,3-triazole derivatives can participate in metal complexation in their anionic (triazolate) or cationic (triazolium) forms. nih.gov The deprotonation of the N-H group in a 1H-1,2,3-triazole leads to the formation of a triazolate anion, which can act as a bridging ligand between two or more metal centers. Conversely, alkylation or protonation of the triazole nitrogen atoms can generate a triazolium cation. While less common as direct coordinating agents to metal centers, triazolium salts are pivotal in supramolecular chemistry, particularly in anion recognition.
Supramolecular Interactions with Metal Ions and Other Guest Species
The non-covalent interactions of 1,2,3-triazole derivatives are central to their application in supramolecular chemistry, particularly in the realm of molecular recognition. nih.gov
Anion Recognition via Hydrogen and Halogen Bonding
The C-H bond of the 1,2,3-triazole ring can act as a surprisingly effective hydrogen bond donor for anion recognition. nih.gov This interaction is enhanced in triazolium salts, where the positive charge increases the acidity of the C-H protons. Furthermore, the introduction of halogen atoms onto the triazole ring can facilitate halogen bonding, another important non-covalent interaction for anion binding. While 2,5-Dimethyl-2H-benzo[d] researchgate.netacs.orgnih.govtriazole itself is not halogenated, this principle is crucial in the design of related anion receptors.
Ion-Pair Recognition
The ability of triazole-based systems to bind anions can be combined with cation-binding moieties to create receptors for ion pairs. nih.gov This cooperative binding can lead to enhanced affinity and selectivity. The benzotriazole (B28993) framework could be incorporated into larger macrocyclic or acyclic structures designed to simultaneously recognize both a cation and an anion, a key concept in the development of advanced sensors and transport agents.
Exploration of Non-Innocent Ligand Behavior (e.g., Mesoionic Carbenes)
The concept of "non-innocent" ligands in coordination chemistry refers to ligands whose oxidation state is ambiguous upon coordination to a metal center. wikipedia.org Such ligands are redox-active, meaning they can actively participate in the electron distribution of the metal complex, sharing in oxidation or reduction processes that are traditionally considered to be metal-centric. uci.edumdpi.com This behavior is often observed in ligands with extensive π-systems and the ability to exist in multiple stable or semi-stable oxidation states. chemeurope.com The exploration of 2,5-Dimethyl-2H-benzo[d] wikipedia.orgchemeurope.comuci.edutriazole in this context involves considering its potential to act as a precursor to a mesoionic carbene (MIC), a class of N-heterocyclic carbenes (NHCs) known for their strong σ-donating properties and potential for non-innocent behavior. wikipedia.org
Mesoionic carbenes are a type of NHC where no single classical resonance structure can be drawn without formal charges. wikipedia.org Specifically, 1,2,3-triazolylidenes are a well-studied class of MICs. The formation of a mesoionic carbene from 2,5-Dimethyl-2H-benzo[d] wikipedia.orgchemeurope.comuci.edutriazole would theoretically proceed through N-alkylation or N-arylation at the N1 position, followed by deprotonation at the C5 position of the triazole ring. The resulting carbene would be a strong σ-donor ligand. wikipedia.org
The robust nature of metal complexes with MIC ligands is attributed to the strong covalent bond formed between the electropositive carbene carbon and the metal center. wikipedia.org These ligands are stronger σ-donors than both phosphines and traditional N-heterocyclic carbenes, a property that stems from reduced heteroatom stabilization of the carbene carbon. wikipedia.org This strong electron-donating ability can lead to significant electron delocalization between the metal and the ligand, blurring the lines of the formal oxidation states and thus imparting non-innocent character.
In a complex containing a mesoionic carbene derived from 2,5-Dimethyl-2H-benzo[d] wikipedia.orgchemeurope.comuci.edutriazole, the ligand could participate in redox processes. For instance, a formal oxidation of the complex might not be localized solely on the metal center but could be shared with the MIC ligand. This delocalization is a hallmark of non-innocent ligand behavior. wikipedia.orgrsc.org The electronic structure of such complexes, particularly the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would likely show significant contributions from both the metal d-orbitals and the π-system of the MIC ligand.
While specific experimental data on the non-innocent behavior of a mesoionic carbene derived from 2,5-Dimethyl-2H-benzo[d] wikipedia.orgchemeurope.comuci.edutriazole is not yet prevalent in the literature, data from related 1,2,3-triazolylidene complexes can provide insight into the expected structural and electronic properties. For example, in heterobimetallic Fe-Au complexes with a mesoionic carbene ligand, the HOMO and HOMO-1 orbitals are predominantly localized on the ferrocenyl backbone of the ligand, indicating the ligand's central role in the electronic structure. rsc.org
Below is a representative table of typical bond lengths and spectroscopic data for a related mesoionic carbene metal complex, illustrating the type of data used to characterize such species.
| Parameter | Value | Reference Complex |
| M-C(carbene) Bond Length | 1.982(2) Å - 2.093(3) Å | Au(I) and Mn(IV) complexes |
| N-M Bond Length | 1.938(3) Å - 1.939(3) Å | Mn(IV) complex |
| 13C NMR Shift of Carbene Carbon | 160.4 ppm - 161.9 ppm | Au(I) complex |
| Reversible Redox Processes | Four | Mn(IV) complex |
This table is illustrative and compiled from data for related mesoionic carbene complexes. rsc.orgrsc.org
The exploration of 2,5-Dimethyl-2H-benzo[d] wikipedia.orgchemeurope.comuci.edutriazole as a precursor to a non-innocent mesoionic carbene ligand opens avenues for the design of novel catalysts and functional materials where the ligand plays an active role in the reactivity of the metal complex.
Advanced Materials Science Applications of 2,5 Dimethyl 2h Benzo D 1 2 3 Triazole Derivatives
Organic Field-Effect Transistors (OFETs) and Organic Semiconductor Properties.
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, and the performance of these devices is intrinsically linked to the properties of the organic semiconductor used. Derivatives of 2,5-Dimethyl-2H-benzo[d]triazole, particularly those designed with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture, have demonstrated significant potential as active materials in OFETs. In this architecture, the electron-deficient 2H-benzo[d]triazole core acts as the acceptor (A), while various electron-rich moieties serve as the donors (D), connected through a π-conjugated bridge.
p-Type Semiconductor Behavior.
Research has consistently shown that 2,5-Dimethyl-2H-benzo[d]triazole derivatives exhibit p-type semiconductor behavior in OFETs. This means that the majority of charge carriers are holes. The p-type nature of these materials is influenced by the relative energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For efficient hole injection from the source electrode (typically gold), the HOMO level of the organic semiconductor should be closely aligned with the work function of the electrode.
The introduction of fluorine and alkoxy substituents to the benzotriazole (B28993) unit has been shown to modulate the electronic structure and enhance the p-type performance. For instance, fluorinated polymers have demonstrated a remarkable increase in hole mobility. This enhancement is attributed to the favorable electronic properties induced by the fluorine atoms and their role in promoting beneficial intermolecular interactions.
| Derivative | Hole Mobility (μh) (cm²/V·s) | On/Off Ratio | Notes |
|---|---|---|---|
| Unsubstituted Polymer | 7.0 x 10⁻³ | 3 x 10⁶ | Base polymer for comparison. |
| Fluorinated Polymer | 1.9 | 8 x 10⁷ | Significantly enhanced mobility upon thermal annealing. |
| Alkoxy Substituted Polymer | 0.019 | 4 x 10⁵ | Improved carrier mobility over the unsubstituted polymer. |
Charge Transport Mechanisms and Molecular Orientation.
The efficiency of charge transport in these organic semiconductors is critically dependent on the molecular arrangement in the solid state. A high degree of molecular planarity and extensive π-conjugation are desirable as they facilitate efficient supramolecular ordering and, consequently, good charge mobility. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to predict the geometries of these molecules, indicating that the benzotriazole core and its arylalkynyl fragments are largely coplanar, which is advantageous for effective π-conjugation.
The charge transport in these materials is largely governed by a hopping mechanism, where charge carriers move between adjacent molecules. The efficiency of this process is highly sensitive to the intermolecular distance and the degree of orbital overlap. An "edge-on" orientation, where the plane of the conjugated molecule is perpendicular to the substrate, is often associated with higher charge mobility in OFETs as it promotes favorable π-π stacking interactions in the direction of charge transport. Techniques like X-ray diffraction have confirmed that the introduction of substituents like fluorine or alkoxy groups can induce a tighter interchain ordering and favor this beneficial edge-on orientation.
Optical Waveguide Characteristics and Photonic Device Integration.
Beyond their electronic applications, 2,5-Dimethyl-2H-benzo[d]triazole derivatives possess compelling optical properties that make them suitable for use in photonic devices. Their ability to self-assemble into well-defined microstructures that can guide light opens up possibilities for their integration into miniaturized photonic circuits.
Tunable Emission Properties.
A key feature of these benzotriazole derivatives is the ability to tune their emission color through chemical functionalization. By strategically modifying the donor groups in the D-π-A-π-D structure, the energy of the HOMO-LUMO gap can be precisely controlled, which in turn dictates the wavelength of the emitted light. This tunability allows for the creation of a portfolio of materials that can emit across the visible spectrum, from blue to red. This structure-property relationship is crucial for the rational design of organic materials for specific optoelectronic applications. For example, the introduction of amino or acetamido groups on the phenyl ring of 2-phenyl-2H-benzotriazole derivatives has been shown to significantly influence their photophysical properties, including their fluorescence emission.
| Substituent on Donor Group | Resulting Emission Color |
|---|---|
| Methoxy (B1213986) | Green |
| Unsubstituted Phenyl | Blue |
| Dimethylamino | Red |
Self-Assembly into Organized Supramolecular Microstructures.
In the solid state, these T-shaped benzotriazole derivatives can spontaneously organize into highly ordered aggregates. The morphology of these self-assembled structures is highly dependent on the peripheral substituents on the molecule. For instance, methoxy-substituted benzotriazoles have been observed to form thick, crystalline needle-like structures, while unsubstituted versions tend to form flower-like aggregates. These microstructures, particularly the needle-like formations, can function as active optical waveguides, confining and propagating light along their length. The driving forces behind this self-assembly include a combination of non-covalent interactions such as π-π stacking between the aromatic cores and weaker C-H···N hydrogen bonds.
Modulation of Waveguide Behavior with External Materials (e.g., Graphene).
The optical properties of these self-assembled waveguides can be further modulated by incorporating external materials. A notable example is the use of few-layer graphene (FLG). When aggregates of a benzotriazole derivative that normally transmit both green and red light are formed in the presence of FLG, the resulting composite material selectively transmits only green light. This demonstrates that graphene can act as a filter, effectively modulating the waveguide's output. This hybrid approach, combining the emissive properties of organic molecules with the unique optical characteristics of materials like graphene, opens a pathway for the development of novel, tunable photonic components. The mechanism behind this modulation is likely related to the absorption properties of graphene, which can be tuned, and its interaction with the light propagating through the organic microstructure.
Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Derivatives of 2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole have garnered attention for their utility in optoelectronic devices, particularly OLEDs. Their inherent electronic properties make them excellent candidates for constructing the active layers that govern device performance.
Design of Donor-Acceptor (D-A) Systems
The 2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole (BTz) moiety is recognized as an effective electron-acceptor unit. mdpi.comnih.gov This characteristic is leveraged in the design of molecules with a Donor-Acceptor (D-A) or Donor-π-Acceptor-π-Donor (D-A-D) architecture. nih.govrsc.org In these systems, the BTz core is connected to electron-donating groups through a π-conjugated bridge, which facilitates intramolecular charge transfer (ICT), a critical process for light emission. nih.gov The ability to modify the donor and acceptor components allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tunability is essential for designing materials with specific emission colors and for optimizing charge injection and transport in OLEDs. A series of D-A-D compounds based on a BTz core have been successfully characterized and tested in organic field-effect transistors (OFETs), demonstrating their potential as p-type semiconductors. nih.govrsc.org
Table 1: Components in 2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole Based Donor-Acceptor Systems
| Component | Function | Example Moiety |
|---|---|---|
| Acceptor (A) | Electron-deficient core | 2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole |
| Donor (D) | Electron-rich peripheral group | Arylalkynyl fragments |
| π-Bridge | Connects D & A, facilitates ICT | Alkynyl groups |
Emissive Layer Development and Photoluminescence Quantum Yield Optimization
In OLEDs, the emissive layer is where the recombination of electrons and holes occurs to produce light. D-A-D structured fluorescent molecules utilizing acceptor cores like benzothiadiazole, which is structurally related to benzotriazole, have been successfully employed as emitters. researchgate.net For instance, certain D-A-D emitters designed for red thermally activated delayed fluorescence (TADF) have led to OLEDs with a maximum external quantum efficiency (EQE) of 8.8%. researchgate.net Similarly, blue emitters based on twisted D-A-D structures have achieved high photoluminescence quantum yields (PLQY) exceeding 52%, resulting in OLEDs with an EQE of 5.3%. mdpi.com While specific PLQY data for 2,5-Dimethyl-2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole are not extensively detailed, the high quantum yields observed in analogous benzothiadiazole-based compounds highlight the potential of this material class. openreadings.eu The performance of these materials is closely linked to the planarity of the molecular structure and the efficiency of the intramolecular charge transfer from the donor to the acceptor fragments. nih.govrsc.org
Table 2: Optoelectronic Properties of Related Donor-Acceptor Emitters
| Emitter Type | Acceptor Core | Emission Color | Max. External Quantum Efficiency (EQE) |
|---|---|---|---|
| TADF Emitter | 2,1,3-Benzothiadiazole | Red | 8.8% researchgate.net |
| Fluorescent Emitter | Benzophenone | Blue | 5.3% mdpi.com |
Supramolecular Assembly and Self-Organized Architectures
The ability of 2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole derivatives to self-assemble into highly ordered structures is a key area of research. In the solid state, these T-shaped molecules can form organized aggregates driven by a variety of non-covalent interactions, leading to materials with unique morphologies and properties. researchgate.netrsc.org
Influence of Peripheral Substitution on Aggregate Morphology
The morphology of the aggregates formed through self-assembly is highly dependent on the nature of the peripheral substituents attached to the benzotriazole core. researchgate.netrsc.org Studies on T-shaped 2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole derivatives have shown that even minor chemical modifications can lead to dramatically different supramolecular structures. For example, derivatives with methoxy substituents tend to self-assemble into thick, crystalline, needle-like structures. researchgate.netrsc.org In contrast, the unsubstituted parent compounds form more complex, flower-like aggregates. researchgate.netrsc.org This demonstrates a clear structure-property relationship where peripheral groups dictate the final architecture of the self-assembled material.
Table 3: Effect of Substitution on Aggregate Morphology of 2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole Derivatives
| Substituent | Resulting Aggregate Morphology |
|---|---|
| Methoxy (-OCH₃) | Thick, crystalline needles researchgate.netrsc.org |
Formation of Organogels and Critical Gelation Concentration Studies
Certain functionalized 2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole derivatives have demonstrated significant efficacy as organogelators, capable of immobilizing organic solvents to form gels. worktribe.comrsc.org This gelation process is a result of the self-assembly of gelator molecules into a three-dimensional network that traps solvent molecules. mdpi.com Bis-amide derivatives of 2H-benzo[d]1,2,3-triazole have been identified as particularly robust gelators, forming thermally stable gels in a variety of solvents. rsc.org The efficiency of a gelator is often measured by its critical gelation concentration (CGC), the minimum concentration required to form a stable gel. Notably, a bis-amide benzotriazole derivative has been shown to form gels at a CGC as low as 0.1 wt%, indicating its high efficiency in creating a self-assembled network. rsc.org
Table 4: Gelation Properties of a Bis-amide 2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole Derivative
| Derivative Type | Property | Value/Observation |
|---|---|---|
| Bis-amide derivative | Gelation Ability | Forms robust, thermally stable gels rsc.org |
Non-Covalent Interactions (CH-π, Hydrogen Bonds, Halogen Bonds) in Self-Assembly
The formation of supramolecular assemblies and organogels from 2,5-Dimethyl-2H-benzo[d] mdpi.comworktribe.comresearchgate.nettriazole derivatives is governed by a combination of weak, non-covalent intermolecular interactions. mdpi.com The primary driving forces include hydrogen bonds, particularly in amide-containing derivatives, as well as van der Waals forces and π-stacking interactions between the aromatic cores. mdpi.com Computational studies on related benzotriazole dimers have identified specific CH-π interactions as playing a role in the aggregation pathway. researchgate.net In one instance, a stabilizing interaction was observed between an aromatic C–H bond on an N-phenyl unit of one molecule and a nitrogen atom of the adjacent molecule's benzotriazole ring. researchgate.net The synergy of multiple non-covalent forces, such as hydrogen bonding and π-π interactions, is crucial for directing the specific orientation of molecules during the self-assembly process, ultimately leading to the formation of ordered nanostructures. rsc.org
Table 5: Key Non-Covalent Interactions in the Self-Assembly of Benzotriazole Derivatives
| Interaction Type | Description |
|---|---|
| Hydrogen Bonds | Crucial for derivatives with amide or other H-bonding groups. mdpi.com |
| π-π Stacking | Occurs between the aromatic benzotriazole rings. mdpi.com |
| van der Waals Forces | General attractive forces contributing to aggregation. mdpi.com |
| CH-π Interactions | Observed between C-H bonds and the π-system or heteroatoms of adjacent molecules. researchgate.net |
Polymer Chemistry and Functional Macromolecular Systems
The unique electronic properties and structural versatility of benzotriazole derivatives have positioned them as valuable components in the field of polymer chemistry. The incorporation of the 2,5-Dimethyl-2H-benzo[d] rdd.edu.iqrsc.orgmdpi.comtriazole moiety, in particular, offers a pathway to novel functional macromolecular systems with tailored optical, electronic, and thermal properties. These characteristics make them suitable for a range of advanced materials science applications.
Utilization as Building Blocks for Polymers and Dendrimers
The 1,2,3-triazole unit is a well-established component in the synthesis of macromolecules, serving as a reliable linker in the creation of both polymers and dendrimers. While specific research detailing the use of 2,5-Dimethyl-2H-benzo[d] rdd.edu.iqrsc.orgmdpi.comtriazole as a primary building block is not extensively documented in publicly available literature, the broader family of benzotriazole derivatives is recognized for its utility in constructing complex polymeric architectures. The inherent properties of the benzotriazole core, such as its thermal stability and electron-accepting nature, make it an attractive candidate for the development of advanced macromolecular materials.
Dendrimers, which are highly branched and monodisperse macromolecules, have been synthesized incorporating 1,2,3-triazole units, often through click chemistry reactions. This methodology allows for precise control over the dendritic structure, and the inclusion of benzotriazole moieties could impart desirable electronic or photophysical properties to the final macromolecule. The potential for 2,5-Dimethyl-2H-benzo[d] rdd.edu.iqrsc.orgmdpi.comtriazole to be used in this context remains an area for further exploration.
Integration of Triazole Units into Polymer Backbones for Enhanced Functionality
The integration of benzotriazole units directly into the backbone of conjugated polymers has been shown to significantly influence their optoelectronic properties, leading to materials with enhanced functionality for applications in organic electronics. While research specifically on 2,5-Dimethyl-2H-benzo[d] rdd.edu.iqrsc.orgmdpi.comtriazole is limited, studies on closely related structures provide valuable insights into the potential of this class of compounds.
For instance, donor-acceptor (D-A) type conjugated polymers have been synthesized by copolymerizing a benzotriazole derivative as the acceptor unit with a carbazole-based donor unit. This architectural design facilitates intramolecular charge transfer, a crucial process for many organic electronic devices. In one such study, a high-molecular-weight polymer, PBTZCZ-H, was synthesized, demonstrating good solubility and high thermal stability. rdd.edu.iq The properties of this polymer are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| Number Average Molecular Weight (Mn) | 26,700 g·mol−1 | rdd.edu.iq |
| Optical Band Gap (Eg) | 2.12 eV | rdd.edu.iq |
The incorporation of the benzotriazole unit in this polymer contributes to its electronic structure and ultimately its performance in organic solar cells.
Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications
Benzotriazole-based materials have emerged as promising candidates for use in photovoltaic devices, including organic solar cells (OSCs) and potentially as components in dye-sensitized solar cells (DSSCs). The electron-accepting nature of the benzotriazole moiety makes it a valuable building block for the design of materials with suitable energy levels for efficient charge separation and transport.
In the realm of OSCs, donor-acceptor polymers incorporating benzotriazole units have been extensively investigated. For example, a series of two-dimensional conjugated polymers based on a bithienylbenzodithiophene donor and a benzotriazole acceptor have been developed. These polymers exhibit medium energy bandgaps and strong absorption in the visible spectrum, making them effective light-harvesting materials in solar cells.
The performance of solar cell devices fabricated with benzotriazole-containing polymers can be significant. For the PBTZCZ-H polymer mentioned previously, an inverted solar cell device demonstrated a power conversion efficiency (PCE) of 5.13%. rdd.edu.iq The detailed photovoltaic performance parameters are presented in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Power Conversion Efficiency (PCE) | 5.13% | rdd.edu.iq |
| Short-Circuit Current Density (Jsc) | 11.5 mA/cm2 | rdd.edu.iq |
| Open-Circuit Voltage (Voc) | 0.74 V | rdd.edu.iq |
| Fill Factor (FF) | 60.1% | rdd.edu.iq |
While the direct application of 2,5-Dimethyl-2H-benzo[d] rdd.edu.iqrsc.orgmdpi.comtriazole in DSSCs is not prominently reported, the established success of related benzotriazole derivatives in photovoltaic applications underscores the potential of this compound and its derivatives in the development of next-generation solar energy conversion technologies. Further research into the synthesis and characterization of polymers and small molecules based on the 2,5-dimethylbenzotriazole core could unveil new opportunities for highly efficient and stable solar cells.
Catalytic Roles and Mechanistic Studies of 2,5 Dimethyl 2h Benzo D 1 2 3 Triazole Based Systems
Utilization of Triazole Derivatives as Homogeneous and Heterogeneous Catalysts
Derivatives of benzotriazole (B28993) have demonstrated utility as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, these compounds, when functionalized appropriately, can effectively catalyze various organic reactions. For instance, the catalytic activity of benzotriazole derivatives in condensation reactions has been reported.
In the realm of heterogeneous catalysis, the immobilization of benzotriazole derivatives onto solid supports has been a successful strategy for creating recyclable catalytic systems. Polymer-supported benzotriazoles, for example, have been employed as effective promoters in the synthesis of tetrahydroquinolines from the condensation of aldehydes and aromatic amines. scispace.com In these systems, the benzotriazole moiety plays a crucial role in facilitating the reaction, and the solid support allows for easy separation and reuse of the catalyst. scispace.com
The choice of support and the method of immobilization are critical factors that influence the catalyst's activity and stability. Supports like Merrifield resin and polyethylene glycol (PEG) have been successfully used to anchor benzotriazole derivatives. scispace.com The performance of these heterogeneous catalysts can be comparable to their homogeneous counterparts, with the added advantage of improved handling and recyclability.
Table 1: Performance of Polymer-Supported Benzotriazole Catalysts in Tetrahydroquinoline Synthesis
| Catalyst | Support | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| P3 | Merrifield Resin | 3-6 | 84 |
| P2 | PEG | 6 | 30-61 |
| P4 | PEG | 6 | 30-61 |
Data sourced from studies on polymer-supported benzotriazoles. scispace.com
Ligand Applications in Metal-Catalyzed Organic Transformations
The nitrogen atoms in the triazole ring of 2,5-Dimethyl-2H-benzo[d] nih.govbeilstein-journals.orgacs.orgtriazole make it an excellent ligand for coordinating with various transition metals. This coordination is fundamental to its application in a wide array of metal-catalyzed organic transformations, including cycloadditions and cross-coupling reactions. The electronic and steric properties of the benzotriazole ligand, influenced by the methyl substituents at the 2 and 5 positions, can significantly impact the catalytic activity and selectivity of the metal complex.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, often relies on ligands to control the regioselectivity, typically favoring the formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.govnih.gov Similarly, ruthenium catalysts are known to favor the 1,5-regioisomer. huji.ac.il The coordination of a 2,5-Dimethyl-2H-benzo[d] nih.govbeilstein-journals.orgacs.orgtriazole-based ligand to the metal center can modulate the electronic environment and steric hindrance around the catalytic site, thereby influencing the regiochemical outcome of the cycloaddition.
While specific studies on 2,5-Dimethyl-2H-benzo[d] nih.govbeilstein-journals.orgacs.orgtriazole as a ligand in these reactions are not extensively documented, the general principles of ligand design in catalysis suggest that the methyl groups would enhance the electron-donating ability of the triazole ring, potentially affecting the catalytic cycle. Furthermore, the steric bulk of the dimethyl-substituted benzotriazole could play a crucial role in directing the approach of the azide (B81097) and alkyne substrates, leading to enhanced regioselectivity.
Benzotriazole derivatives have been successfully employed as ligands in various cross-coupling reactions. For instance, rhodium-catalyzed coupling of benzotriazoles with allenes has been shown to be highly dependent on the nature of the phosphine ligand used, which in turn influences the regioselectivity of the N-allylation of the benzotriazole. nih.govresearchgate.net This highlights the potential of substituted benzotriazoles like 2,5-Dimethyl-2H-benzo[d] nih.govbeilstein-journals.orgacs.orgtriazole to act as directing groups or ligands in C-H activation and functionalization reactions.
The proposed catalytic cycle for such reactions often involves the oxidative addition of the benzotriazole N-H bond to the metal center, followed by insertion of the coupling partner and subsequent reductive elimination to afford the product and regenerate the catalyst. nih.gov
Mechanistic Investigations of 2,5-Dimethyl-2H-benzo[d]nih.govbeilstein-journals.orgacs.orgtriazole-Mediated Catalytic Cycles
Understanding the mechanism of catalytic cycles mediated by 2,5-Dimethyl-2H-benzo[d] nih.govbeilstein-journals.orgacs.orgtriazole is crucial for optimizing reaction conditions and designing more efficient catalysts. Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have been conducted on related benzotriazole systems.
For the rhodium-catalyzed allylation of benzotriazoles, the proposed mechanism involves several key steps:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the N-H bond of the benzotriazole to the Rh(I) complex. nih.govresearchgate.net
Hydrometalation: The resulting Rh(III)-H intermediate then undergoes hydrometalation with the allene. nih.gov
Reductive Elimination: The final step is the reductive elimination of the N-allylated benzotriazole product, which regenerates the active Rh(I) catalyst. nih.govresearchgate.net
The regioselectivity of the reaction (N1 versus N2 allylation) is determined by the ligand on the rhodium catalyst, which influences the stability of the transition states leading to the different regioisomers. nih.gov It is plausible that the electronic and steric effects of the methyl groups in 2,5-Dimethyl-2H-benzo[d] nih.govbeilstein-journals.orgacs.orgtriazole would influence the relative energies of the intermediates and transition states in a similar catalytic cycle.
Table 2: Proposed Mechanistic Steps in Rhodium-Catalyzed Benzotriazole-Allene Coupling
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Oxidative addition of benzotriazole N-H to Rh(I) | Rh(III)-H species |
| 2 | Hydrometalation of allene | σ-allyl Rh(III) complex |
| 3 | Reductive elimination of N-allylated product | Rh(I) catalyst regenerated |
Based on mechanistic studies of rhodium-catalyzed benzotriazole coupling reactions. nih.govresearchgate.net
Catalyst Recyclability and Sustainability in Catalytic Processes
The development of sustainable catalytic processes is a major focus of modern chemical research. In this context, the recyclability of catalysts is of paramount importance. As mentioned earlier, the immobilization of benzotriazole derivatives onto solid supports is a key strategy to achieve catalyst recyclability. scispace.com
The use of green solvents, such as water or ethanol, in conjunction with these recyclable catalysts further enhances the sustainability of the process. huji.ac.il The stability of the benzotriazole moiety under various reaction conditions contributes to the longevity and robustness of these catalytic systems.
Theoretical Studies of Reaction Mechanisms and Aromaticity in 2,5 Dimethyl 2h Benzo D 1 2 3 Triazole Synthesis and Transformations
Reaction Pathway Analysis for Benzo[d]Current time information in Edmonton, CA.nih.govgsconlinepress.comtriazole Formation
The synthesis of the benzotriazole (B28993) core typically involves the reaction of an o-phenylenediamine (B120857) derivative with a nitrosating agent or a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. nih.govbeilstein-journals.org Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these transformations.
These studies elucidate the step-by-step mechanism, identifying key intermediates and transition states. For instance, in the formation of 1,2,3-triazoles via cycloaddition, DFT calculations can model the transition states for the formation of different regioisomers. beilstein-journals.org The mechanism often involves the initial formation of a copper(I)-acetylide intermediate, followed by the cycloaddition with an azide to yield a copper(I)-substituted triazolide intermediate. beilstein-journals.org Theoretical calculations help to rationalize the observed product distributions by comparing the activation energies of competing pathways. A proposed mechanism for a copper-catalyzed cycloaddition, for example, might involve a triazolyl–copper complex intermediate, with the subsequent reaction pathway being key to the final product formation. frontiersin.org
Table 1: Representative Theoretical Data for 1,2,3-Triazole Formation Pathways
| Parameter | Pathway A (e.g., 1,4-isomer) | Pathway B (e.g., 1,5-isomer) | Method |
|---|---|---|---|
| Transition State Energy (kcal/mol) | Lower Energy | Higher Energy | DFT Calculations beilstein-journals.org |
| Intermediate Stability | Stabilized Intermediate | Less Stable Intermediate | Quantum Chemical Modeling |
| Predicted Major Product | 1,4-disubstituted | 1,5-disubstituted | Reaction Mechanism Analysis frontiersin.org |
Note: This table represents generalized findings from theoretical studies on 1,2,3-triazole synthesis; specific values vary with substrates and computational methods.
Quantum Chemical Elucidation of Aromaticity and Stability
Aromaticity is often evaluated using criteria such as bond lengths and magnetic properties, like the Nucleus-Independent Chemical Shift (NICS). researchgate.net Calculations on the parent benzotriazole system show that the N-N and N-C bond lengths within the triazole ring vary depending on the substitution pattern (e.g., 1H- vs. 2H-isomers), reflecting different degrees of single- and double-bond character. nih.gov For instance, in 1-substituted benzotriazoles, the N(1)–N(2) bonds are typically longer than the N(2)–N(3) bonds. nih.gov Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A larger HOMO-LUMO energy gap generally implies higher stability. tandfonline.com
Table 2: Calculated Electronic Properties and Stability Indicators for Benzotriazole Systems
| Property | Description | Typical Calculated Value/Observation | Reference |
|---|---|---|---|
| NBO Analysis | Measures charge delocalization and stabilizing interactions. | Confirms significant electron delocalization across the fused ring system. | researchgate.nettandfonline.com |
| HOMO-LUMO Gap | Energy difference between frontier orbitals, indicating stability. | A significant energy gap endorses the bioactivity and stability of the molecule. | tandfonline.com |
| Bond Lengths | N-N and C-N distances in the triazole ring. | N(1)–N(2) bonds (avg. 1.364 Å) are longer than N(2)–N(3) bonds (avg. 1.307 Å) in 1-substituted isomers. | nih.gov |
| Aromaticity (NICS) | Magnetic criterion for aromaticity. | Calculations confirm the aromatic character of the benzene (B151609) ring and some aromaticity in the triazole moiety. | researchgate.net |
Computational Insights into Intramolecular Rearrangements and Tautomerism
Benzotriazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netacs.org For the 5-methyl derivative, this corresponds to an equilibrium between 1,5-dimethyl-1H-benzo[d] Current time information in Edmonton, CA.nih.govgsconlinepress.comtriazole and 2,5-dimethyl-2H-benzo[d] Current time information in Edmonton, CA.nih.govgsconlinepress.comtriazole. Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.
High-level quantum-chemical calculations have shown that for the parent benzotriazole, the 1H-tautomer is generally more stable than the 2H-tautomer. acs.org The energy difference and the transition state for the proton transfer can be precisely calculated. These theoretical models can be combined with spectroscopic data, such as NMR, to identify the predominant tautomer in solution. nih.gov The analysis of the potential energy profile for the tautomeric reaction can reveal a two-step process involving an intermediate, with the energetic and electronic features of each state characterized using methods like the quantum theory of atoms in molecules (QTAIM). researchgate.net
Table 3: Theoretical Comparison of Benzotriazole Tautomers
| Tautomer | Relative Stability (Calculated) | Key Structural Feature | Computational Method |
|---|---|---|---|
| 1H-Benzotriazole | More Stable | Proton on N1 | Ab initio / DFT acs.org |
| 2H-Benzotriazole | Less Stable | Proton on N2 | Ab initio / DFT acs.org |
| Transition State | Calculated Energy Barrier | Structure for proton transfer | DFT researchgate.net |
Role of Solvent Effects and Reaction Conditions on Mechanism and Regioselectivity
The outcome of a chemical synthesis, including its rate and selectivity, is often highly dependent on the solvent and other reaction conditions. Theoretical models can simulate these effects, providing a molecular-level understanding of the solvent's role. The Polarizable Continuum Model (PCM) is a common computational method used to examine the influence of a solvent's dielectric constant on the energies of reactants, intermediates, and transition states. researchgate.net
For benzotriazole synthesis, computational studies have demonstrated that solvents can influence regioselectivity. researchgate.net For example, DFT calculations have shown that a solvent like water can play a crucial role by forming hydrogen bonds with substrates, thereby stabilizing transition states and facilitating the reaction. acs.org In the regioselective synthesis of 1,2,3-triazoles, the choice of solvent can impact the yield and the ratio of isomers formed. nih.gov Polar aprotic solvents like DMF or DMSO have been found to provide higher yields and selectivity in certain N-alkylation reactions compared to polar protic solvents. nih.gov Computational modeling can rationalize these experimental observations by calculating how the solvent differentially stabilizes the transition states leading to the different regioisomers.
An article on the future directions and emerging research avenues for the specific chemical compound 2,5-Dimethyl-2H-benzo[d] researchgate.netresearchgate.netevitachem.comtriazole cannot be generated as requested.
Extensive searches for scientific literature and research data pertaining to this specific compound did not yield the detailed information required to address the user's outline. The available research focuses on the broader class of 2H-benzo[d] researchgate.netresearchgate.netevitachem.comtriazoles or the general category of 1,2,3-triazole derivatives.
There is no specific information available in the provided search results regarding:
The design and synthesis of next-generation functional materials derived solely from 2,5-Dimethyl-2H-benzo[d] researchgate.netresearchgate.netevitachem.comtriazole.
The exploration of novel synthetic routes and catalyst development specifically for the sustainable production of 2,5-Dimethyl-2H-benzo[d] researchgate.netresearchgate.netevitachem.comtriazole.
Advanced computational modeling studies focused on predicting the properties and guiding the material design of 2,5-Dimethyl-2H-benzo[d] researchgate.netresearchgate.netevitachem.comtriazole.
Research on the integration of 2,5-Dimethyl-2H-benzo[d] researchgate.netresearchgate.netevitachem.comtriazole with nanomaterials or in hybrid systems.
To provide an article that is scientifically accurate and strictly adheres to the user's request of focusing "solely on the chemical Compound '2,5-Dimethyl-2H-benzo[d] researchgate.netresearchgate.netevitachem.comtriazole'", specific research findings are necessary. Extrapolating from the general class of benzotriazoles would violate the core instruction not to introduce information outside the explicit scope of the specified compound.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2,5-dimethyl-2H-benzo[d][1,2,3]triazole derivatives?
- Methodology : The synthesis typically involves multi-step functionalization of the benzotriazole core. For example, bromination at the 4,7-positions (using reagents like NBS or Br₂ in controlled conditions) precedes alkylation with alkyl halides (e.g., 2-octyldodecyl bromide) to introduce solubility-enhancing side chains . Subsequent nitration or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can further modify the structure. Critical considerations include regioselectivity control during bromination and purification via column chromatography with hexane/ethyl acetate gradients .
Q. How are spectroscopic techniques employed to characterize this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., methyl groups at 2,5-positions show distinct singlets near δ 2.5 ppm in ¹H NMR) .
- HPLC-MS : Confirm molecular weight and purity, especially for intermediates like 4,7-dibromo derivatives .
- Melting Point Analysis : Used to verify crystallinity; deviations >2°C from literature values indicate impurities .
Q. What role do alkyl side chains play in the physicochemical properties of benzotriazole derivatives?
- Methodology : Alkyl chains (e.g., 2-octyldodecyl) enhance solubility in organic solvents (e.g., chloroform, THF) and influence crystallinity. For photovoltaic applications, side-chain length impacts thin-film morphology and charge transport. Comparative studies using differential scanning calorimetry (DSC) and grazing-incidence X-ray diffraction (GI-XRD) are recommended to correlate chain length with phase behavior .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data for triazole derivatives, such as unexpected NOE correlations or split NMR peaks?
- Methodology : Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or impurities. Techniques:
- Variable-Temperature NMR : Identify rotamers by observing coalescence of split peaks at elevated temperatures.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
- High-Resolution Mass Spectrometry (HRMS) : Rule out impurities with exact mass analysis .
Q. What strategies optimize the alkylation step in benzotriazole synthesis to minimize by-products?
- Methodology :
- Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) to avoid elimination side reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but require strict moisture control to prevent hydrolysis.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
Q. How do electron-withdrawing/donating groups at the 4,7-positions affect the optoelectronic properties of benzotriazole derivatives?
- Methodology :
- Electrochemical Studies : Cyclic voltammetry (CV) measures HOMO/LUMO levels; nitro groups lower LUMO, enhancing electron transport in organic semiconductors .
- UV-Vis/PL Spectroscopy : Correlate substituent effects with absorption/emission maxima. For example, bromine substituents redshift absorption due to increased conjugation .
Q. What are the challenges in scaling up benzotriazole derivatives for photovoltaic applications, and how can they be mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
